Dimethyl octadecanedioate

Descripción

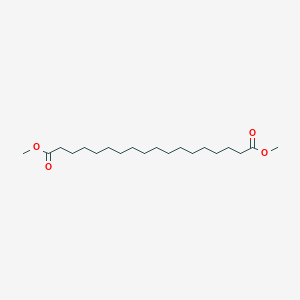

Structure

2D Structure

Propiedades

IUPAC Name |

dimethyl octadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXMHKCFDXHCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340721 | |

| Record name | Dimethyl octadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-93-1 | |

| Record name | Dimethyl octadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanedioic acid, 1,18-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanedioic acid, 1,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl octadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl octadecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Dimethyl Octadecanedioate

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No. 1472-93-1). The information is compiled from various chemical and scientific data sources to support research, development, and application activities.

Chemical Identity

This compound is the dimethyl ester of octadecanedioic acid. It is a long-chain dicarboxylic acid ester.

-

IUPAC Name : this compound[1]

-

Synonyms : Octadecanedioic acid, dimethyl ester; Dimethyl 1,18-octadecanedioate[2][3]

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Units | Source(s) |

| General Properties | |||

| Appearance | White to almost white powder or crystals | - | [4][7] |

| Physical Constants | |||

| Melting Point | 59.5 - 60.5 | °C | [2] |

| 60 | °C | [3][4][8] | |

| Boiling Point | 207 | °C at 3 mmHg | [3][4][8] |

| 170 | °C at 0.1 Torr | [2] | |

| Density (Predicted) | 0.936 ± 0.06 | g/cm³ | [2][3][4][7][8] |

| Flash Point | 168.2 | °C | [2][7][8] |

| Refractive Index | 1.449 | - | [2][7][8] |

| Vapor Pressure | 0.001 | Pa at 25°C | [3][4] |

| 7.93 x 10⁻⁶ | mmHg at 25°C | [7][8] | |

| Solubility | |||

| Water Solubility | 616 | ng/L at 20°C | [4][7][8] |

| Chromatography Data | |||

| Kovats Retention Index | 2423 | (Standard non-polar column) | [1] |

| Computed Properties | |||

| XLogP3 | 7.3 | - | [1][] |

| Topological Polar Surface Area | 52.6 | Ų | [1][2][] |

| Hydrogen Bond Acceptor Count | 4 | - | [2][] |

| Rotatable Bond Count | 19 | - | [2][] |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this specific compound are not exhaustively available. However, this section describes a general synthesis method and standard procedures for measuring key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of octadecanedioic acid with methanol (B129727), catalyzed by an acid.[10]

Materials:

-

Octadecanedioic acid (C₁₈H₃₄O₄)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Octadecanedioic acid is dissolved in a large excess of methanol in a round-bottom flask.[10]

-

A catalytic amount of concentrated sulfuric acid (a few drops) is carefully added to the mixture.[10]

-

The reaction mixture is heated to reflux and stirred for several hours (e.g., 16 hours) to drive the esterification to completion.[10]

-

Upon cooling to room temperature, the product, this compound, crystallizes out of the solution as a colorless solid.[10]

-

The solid product is collected by filtration and washed with cold methanol to remove unreacted acid and catalyst.[10]

-

Further purification can be achieved by flash column chromatography using a solvent system such as hexane:ethyl acetate (9:1) to yield the pure product.[10]

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus.

Procedure:

-

A small, dry sample of the purified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point of this compound is provided at reduced pressure, which is a standard technique for high molecular weight compounds to prevent decomposition at high temperatures. This is typically performed using vacuum distillation.

Procedure:

-

The compound is placed in a distillation flask connected to a vacuum pump and a manometer to measure the pressure.

-

The flask is heated, and the temperature of the vapor that distills is measured at a specific, stable pressure.

-

This temperature is recorded as the boiling point at that pressure.

Diagrams and Workflows

Logical Relationship of Key Identifiers

Caption: Key identifiers for this compound.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

General Workflow for Melting Point Determination

Caption: Workflow for melting point determination.

References

- 1. This compound | C20H38O4 | CID 566760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 1472-93-1 [amp.chemicalbook.com]

- 4. This compound CAS#: 1472-93-1 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Octadecanedioic acid, dimethyl ester [webbook.nist.gov]

- 7. This compound CAS 1472-93-1 with Molecular Weight 342.51 and Assay â¥98% White Crystalline Powder [homesunshinepharma.com]

- 8. Cas 1472-93-1,this compound | lookchem [lookchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Dimethyl Octadecanedioate from Octadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl octadecanedioate from octadecanedioic acid. It includes a detailed experimental protocol for Fischer esterification, a summary of key quantitative data, and a visualization of the relevant metabolic pathway for dicarboxylic acids. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

Overview and Applications

Octadecanedioic acid, a long-chain dicarboxylic acid, and its derivatives such as this compound are valuable molecules with applications in various industries. This compound is utilized as an intermediate in the synthesis of polymers, fragrances, and lubricants.[1][2] In the biomedical field, it is used in the formulation of topical treatments for skin conditions like eczema, psoriasis, and dermatitis due to its emollient properties.[][]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound from octadecanedioic acid is the Fischer esterification. This reaction involves the acid-catalyzed esterification of the dicarboxylic acid with methanol (B129727).

Experimental Protocol: Fischer Esterification

This protocol is based on established laboratory procedures for the esterification of dicarboxylic acids.

Materials:

-

Octadecanedioic acid (C18H34O4)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H2SO4), concentrated

-

Sodium bicarbonate (NaHCO3), 5% aqueous solution

-

Hexane

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask (1000 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glassware for filtration and crystallization

-

Flash column chromatography setup (optional)

Procedure:

-

Reaction Setup: To a 1000 mL round-bottom flask, add octadecanedioic acid (20.5 g, 63.7 mmol).

-

Add 600 mL of methanol to the flask.

-

With gentle stirring, carefully add 10 drops of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The octadecanedioic acid will dissolve as the mixture is heated.

-

Maintain the reflux for 16 hours to ensure the reaction goes to completion.

-

Work-up: After 16 hours, allow the reaction mixture to cool to room temperature. The product, this compound, will begin to crystallize as a colorless solid.

-

Isolation and Washing: Filter the crystallized product using a Büchner funnel and wash the crystals with cold methanol.

-

Purification (Optional): For higher purity, the crude product can be purified by flash column chromatography using a hexane:ethyl acetate (9:1) solvent system.[5]

-

Drying: Dry the purified product under vacuum to yield this compound as a colorless powder.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | Octadecanedioic Acid | [5] |

| Reagents | Methanol, Sulfuric Acid | [5] |

| Reaction Time | 16 hours | [5] |

| Yield | 99% | [5] |

| Appearance | Colorless powder | [5] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C20H38O4 | [5] |

| Molecular Weight | 342.51 g/mol | [5] |

| Melting Point | 60 °C | [6][7] |

| Boiling Point | 207 °C / 3 mmHg | [6][7] |

| ¹H NMR (400MHz, CDCl₃) | δ (ppm) = 3.65 (s, 6H), 2.29 (t, 4H), 1.60 (m, 4H), 1.37-1.20 (m, 24H) | [5] |

| ¹³C NMR (100MHz, CDCl₃) | δ (ppm) = 174.3, 51.4, 34.1, 29.6-29.2, 29.1, 24.9 | [5] |

| IR (cm⁻¹) | 3451, 2916, 2847, 1738 (C=O), 1472, 1435, 1191, 1163 | [5] |

| MS (EI) | m/z (%) calculated for C₂₀H₃₈O₄Na: 365.2668; found: 365.2674 | [5] |

Visualization of Synthesis and Metabolic Pathway

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from octadecanedioic acid.

Caption: Workflow for the synthesis and purification of this compound.

Metabolic Pathway of Dicarboxylic Acids

While this compound itself is not a direct signaling molecule, its parent compound, octadecanedioic acid, is a product of fatty acid metabolism. The following diagram illustrates the ω-oxidation pathway, which produces dicarboxylic acids, and their subsequent breakdown via peroxisomal β-oxidation.[6][8]

Caption: The ω-oxidation and peroxisomal β-oxidation of fatty acids.

References

- 1. This compound CAS#: 1472-93-1 [m.chemicalbook.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Octadecanedioic acid | C18H34O4 | CID 70095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl Octadecanedioate (CAS 1472-93-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Dimethyl Octadecanedioate (CAS 1472-93-1), a versatile long-chain diester. The information is curated for professionals in research, and drug development, presenting key data in a structured and accessible format.

Chemical and Physical Properties

This compound is a white crystalline powder with the molecular formula C20H38O4.[1] It is also known by other names such as Octadecanedioic acid, dimethyl ester, and Dimethyl 1,18-octadecanedioate.[1][2] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H38O4 | [1] |

| Molecular Weight | 342.51 g/mol | [1] |

| CAS Number | 1472-93-1 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 60 °C | [] |

| Boiling Point | 207 °C at 3 mmHg | [] |

| Density | 0.936 ± 0.06 g/cm³ | [] |

| Water Solubility | 616 ng/L at 20 °C | [4] |

| Flash Point | 168.2 °C | [4] |

| Refractive Index | 1.449 | [4] |

| Vapor Pressure | 7.93E-06 mmHg at 25°C | [4] |

| LogP | 5.574 | [4] |

| PSA (Polar Surface Area) | 52.60 Ų | [4] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: esterification of octadecanedioic acid and electrolytic synthesis.

Experimental Protocol: Esterification of Octadecanedioic Acid

This method involves the direct esterification of octadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

Octadecanedioic acid (C18H34O4)

-

Methanol (MeOH)

-

Sulfuric acid (H2SO4)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a 1000 mL flask, add 20.5 g (63.7 mmol) of octadecanedioic acid and 600 mL of methanol.[5]

-

Add 10 drops of sulfuric acid to the mixture.[5]

-

Stir the mixture under reflux for 16 hours. The octadecanedioic acid will dissolve upon heating.[5]

-

Allow the reaction mixture to cool to room temperature, at which point the product will crystallize as a colorless solid.[5]

-

Filter the solid and wash it with cold methanol.[5]

-

Purify the crude product by flash column chromatography using a hexane:ethyl acetate (9:1) mobile phase.[5]

-

The final product is a colorless powder with a typical yield of around 99%.[5]

Characterization Data:

-

¹H NMR (400MHz, CDCl₃, TMS): δ (ppm) = 3.65 (s, 6H, -O-CH₃), 2.29 (t, 4H, J=7.56Hz, -CO-CH₂-CH₂-), 1.60 (m, 4H, -CH₂-CH₂-CH₂-), 1.37-1.20 (m, 24H, -CH₂-(CH₂)₁₂-CH₂-).[5]

-

¹³C NMR (100MHz, CDCl₃, TMS): δ (ppm) = 174.3 (-CH₂-CO-O-CH₃), 51.4 (-O-CH₃), 34.1 (-CH₂-CO-), 29.6-29.2 (-CH₂-(CH₂)₁₂-CH₂-), 29.1 (-CH₂-(CH₂)₂-CO-), 24.9 (-CH₂-CH₂-CO-).[5]

-

IR (cm⁻¹): 3451, 2916, 2847, 1738, 1472, 1463, 1435, 1412, 1382, 1370, 1350, 1316, 1273, 1233, 1191, 1163, 1117, 1091, 1033, 991, 968, 882, 824, 769, 732, 719, 700.[5]

-

MS (EI): m/z (%) calculated for C₂₀H₃₈O₄Na: 365.2668; found: 365.2674.[5]

Experimental Protocol: Electrolytic Synthesis (Kolbe Electrolysis)

This method provides an alternative route with high purity and good yields.[6]

Materials:

-

Methyl hydrogen sebacate (B1225510)

-

Methanol

-

Acetic acid

-

Ether

-

5% aqueous sodium bicarbonate solution

Procedure:

-

Prepare an electrolytic cell with a platinum sheet anode and two platinum sheet cathodes.

-

Dissolve methyl hydrogen sebacate in methanol to create the electrolyte solution.

-

Apply a direct current to initiate the electrolysis, maintaining a rapid reflux of the methanol. The reaction is typically complete after 30-40 hours, indicated by an alkaline reaction of the solution.[6]

-

Upon completion, acidify the solution with acetic acid and remove the solvent under reduced pressure.[6]

-

Dissolve the residue in ether and wash with two portions of 5% aqueous sodium bicarbonate solution.[6]

-

Remove the ether to obtain the crude product.[6]

-

Recrystallize the product from warm methanol.[6]

-

Collect the white, microcrystalline product by suction filtration and dry in a vacuum desiccator. The typical yield is 68-74%.[6]

Applications in Research and Drug Development

This compound has several applications stemming from its chemical nature as a long-chain diester.

Monomer for Biodegradable Polymers

This compound serves as a key monomer in the synthesis of biodegradable polymers.[7] Its incorporation into polymer chains can enhance properties such as biodegradability and mechanical strength.[7] These polymers have potential applications in drug delivery systems and medical devices.

Excipient in Pharmaceutical Formulations

Due to its high melting point and low toxicity, this compound is utilized as an excipient in the pharmaceutical industry, particularly in the formulation of tablets and capsules.[7] It can function as a lubricant, helping to prevent ingredients from clumping together and from sticking to the tablet punches or capsule filling machine. It also ensures smooth tablet formation and ejection.

Emollient in Topical Formulations

In the biomedical industry, this compound is used in the formulation of drugs for treating skin conditions such as eczema, psoriasis, and dermatitis.[] Its emollient and moisturizing properties make it a valuable ingredient in cosmetics and personal care products.[] As an emollient, it helps to soften and soothe the skin by forming a protective layer that traps moisture.

Analytical Methods for Quality Control

Ensuring the purity and quality of this compound is crucial for its application in the pharmaceutical industry. A variety of analytical techniques can be employed for quality control.[8][9]

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities.[10] |

| Gas Chromatography (GC) | For the analysis of residual solvents from the synthesis process. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the identity of the compound by identifying its functional groups.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity of the compound.[5] |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound.[5] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the thermal properties and purity. |

Suppliers

This compound is commercially available from various chemical suppliers. A selection of these suppliers is listed below.

| Supplier | Website |

| BOC Sciences | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| LookChem | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| SJZ Chem-Pharm Co., Ltd. | --INVALID-LINK-- |

| Sunshine Pharma | --INVALID-LINK-- |

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2] However, as with any chemical, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C20H38O4 | CID 566760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 1472-93-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? [pubmed.ncbi.nlm.nih.gov]

- 10. Quality-control analytical methods: high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Dimethyl Octadecanedioate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of dimethyl octadecanedioate, a long-chain aliphatic diester of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, this document provides a robust framework based on chemical principles for predicting its solubility. Furthermore, it details comprehensive experimental protocols for researchers to quantitatively determine these parameters in their own laboratory settings.

Introduction to this compound

This compound (C₂₀H₃₈O₄, Molar Mass: 342.51 g/mol ) is a diester characterized by a long C₁₈ aliphatic backbone.[1][2][3] Its structure imparts a nonpolar, hydrophobic nature, classifying it as a lipid-soluble molecule. Physical properties such as its melting point, typically reported around 59-60.5°C, and a very low water solubility of approximately 616 ng/L at 20°C, underscore its hydrophobic character.[1][4] Understanding its behavior in various solvents is a critical prerequisite for its application in formulation, synthesis, and purification processes.

Predicted Solubility in Common Laboratory Solvents

The solubility of a compound is primarily governed by the principle of "like dissolves like," which indicates that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents.[5] Given the long, nonpolar hydrocarbon chain of this compound, its solubility is expected to be favorable in nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents is predicted to be limited.

The following table summarizes the predicted solubility of this compound based on these principles. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative values.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar nature of these solvents closely matches the long aliphatic chain of the diester, leading to favorable solute-solvent interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | While nonpolar, the aromaticity of these solvents introduces slightly different interactions, but good solubility is still expected. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and the ability to interact with the ester groups, making them effective for a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents are relatively nonpolar and can effectively solvate the long hydrocarbon chain. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Acetone is a polar aprotic solvent; while it can interact with the ester functional groups, the long nonpolar chain will limit overall solubility. |

| Esters | Ethyl Acetate (B1210297) | Moderate to High | As an ester itself, ethyl acetate shares functional group similarity, which can promote solubility. |

| Alcohols | Methanol, Ethanol | Low to Moderate | These are polar protic solvents. The hydrogen-bonding network of alcohols is not ideal for solvating the large, nonpolar aliphatic chain, leading to lower solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | The high polarity of these solvents makes them poor candidates for dissolving long-chain, nonpolar compounds. |

| Polar Protic | Water | Insoluble | The highly polar, hydrogen-bonding nature of water is incompatible with the hydrophobic diester chain, resulting in negligible solubility.[4] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the saturation solubility of a compound in a given solvent at a specific temperature.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system, or a gravimetric analysis setup (vacuum oven or rotary evaporator)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through a preliminary kinetic study to ensure the concentration of the dissolved solid no longer changes over time.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent precipitation of the solute due to temperature changes, the syringe can be pre-warmed to the experimental temperature. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: A known volume of the filtered, saturated solution is collected in a pre-weighed vial. The solvent is then carefully evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved. The solubility can then be calculated as mass of solute per volume of solvent.

-

Chromatographic Method (HPLC/GC): Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

-

-

Data Analysis: Calculate the solubility and express it in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be repeated multiple times to ensure the reproducibility of the results.

Figure 1. General experimental workflow for the determination of solubility using the isothermal shake-flask method.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound in common laboratory solvents is currently lacking, this technical guide provides a strong predictive framework and detailed experimental procedures to empower researchers. By understanding the principles of "like dissolves like" and employing robust methodologies such as the isothermal shake-flask method, scientists can accurately determine the solubility of this compound, facilitating its effective use in a wide range of scientific and industrial applications. The generation and publication of such data would be a valuable contribution to the chemical research community.

References

Spectral Analysis of Dimethyl Octadecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Dimethyl octadecanedioate (CAS 1472-93-1), a long-chain aliphatic diester. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Due to the limited availability of public experimental NMR and IR spectra, predicted NMR data and typical IR absorption bands for similar long-chain esters are provided. The mass spectrometry data is derived from experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values. Experimental conditions, such as solvent and spectrometer frequency, can influence actual chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.67 | Singlet | -OCH₃ (Methyl ester) |

| ~2.30 | Triplet | -CH₂-C=O (Methylene alpha to carbonyl) |

| ~1.62 | Multiplet | -CH₂-CH₂-C=O (Methylene beta to carbonyl) |

| ~1.25 | Multiplet | -(CH₂)₁₂- (Methylene chain) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~174.3 | C=O (Ester carbonyl) |

| ~51.4 | -OCH₃ (Methyl ester) |

| ~34.1 | -CH₂-C=O (Methylene alpha to carbonyl) |

| ~29.7 - ~29.1 | -(CH₂)₁₂- (Methylene chain) |

| ~24.9 | -CH₂-CH₂-C=O (Methylene beta to carbonyl) |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2850 | Strong | C-H stretch (alkane) |

| 1750 - 1735 | Strong | C=O stretch (ester carbonyl)[1] |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1300 - 1000 | Strong | C-O stretch (ester)[1] |

Mass Spectrometry (MS)

The following data are based on the electron ionization (EI) mass spectrum of this compound.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 342 | Low | [M]⁺ (Molecular Ion) |

| 311 | Moderate | [M - OCH₃]⁺ |

| 201 | Moderate | [CH₃OC(O)(CH₂)₇CH=CH]⁺ |

| 143 | Moderate | [CH₃OC(O)(CH₂)₄]⁺ |

| 98 | High | [C₆H₁₀O₂]⁺ |

| 87 | High | [CH₃OC(O)CH₂CH₂]⁺ |

| 74 | Base Peak | [CH₃OC(O)H₂]⁺ (McLafferty rearrangement) |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of long-chain esters.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (Thin Film Method for Solids):

-

Place a few milligrams of solid this compound onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).

-

Gently heat the plate to melt the solid, or dissolve the solid in a small amount of a volatile solvent (e.g., chloroform) and deposit the solution onto the plate, allowing the solvent to evaporate.

-

Place a second salt plate on top of the first to create a thin, uniform film of the sample.

-

-

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Acquire a background spectrum of the clean, empty sample compartment prior to running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

-

Instrument Parameters (Gas Chromatography):

-

GC System: Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like polyethylene (B3416737) glycol or a non-polar phase like 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 or as appropriate for the sample concentration.

-

-

Instrument Parameters (Mass Spectrometry):

-

MS System: Quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Processing:

-

The software will generate a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and a proposed fragmentation pathway for this compound in mass spectrometry.

Caption: General experimental workflow for the spectral analysis of this compound.

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

Dimethyl Octadecanedioate: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecanedioate (DMOM) is the dimethyl ester of the C18 saturated dicarboxylic acid, octadecanedioic acid. With the molecular formula C20H38O4, this diester presents as a white crystalline powder at room temperature.[1][] Its long aliphatic chain and terminal ester functionalities impart properties that make it a compound of interest across various scientific and industrial domains, including the biomedical, cosmetic, polymer, and lubricant industries.[][3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential research applications of this compound, highlighting areas ripe for further investigation. While direct biological and performance data is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and general experimental frameworks to explore the utility of this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various formulations and systems.

| Property | Value | Source(s) |

| Molecular Formula | C20H38O4 | [1] |

| Molecular Weight | 342.51 g/mol | [1] |

| CAS Number | 1472-93-1 | [1] |

| Appearance | White to almost white crystalline powder | [1][] |

| Melting Point | 60 °C | [1][3] |

| Boiling Point | 207 °C at 3 mmHg | [1][3] |

| Density | 0.936 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Water Solubility | 616 ng/L at 20 °C | [1][3] |

| LogP (Predicted) | 7.56 | [1] |

| Flash Point | 168.2 °C | [3] |

| Vapor Pressure | 0.001 Pa at 25 °C | [1] |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of octadecanedioic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: To a 1000 mL flask, add octadecanedioic acid (20.5 g, 63.7 mmol, 1.0 eq.) and 600 mL of methanol.

-

Catalysis: Add 10 drops of concentrated sulfuric acid to the mixture.

-

Reflux: Stir the mixture for 16 hours under reflux. The octadecanedioic acid will dissolve upon heating.

-

Crystallization: Allow the reaction mixture to cool to room temperature. The product will crystallize as a colorless solid.

-

Filtration and Washing: Filter the solid product and wash it with cold methanol.

-

Purification: Purify the colorless solid by flash column chromatography using a hexane:ethyl acetate (B1210297) (9:1) mobile phase to yield this compound as a colorless powder (Expected yield: ~99%).

Potential Research Applications and Methodologies

The unique physicochemical properties of this compound suggest its utility in several research and development areas.

Dermatology and Cosmetics

This compound is cited for its use in formulations for treating skin conditions such as eczema, psoriasis, and dermatitis, and as an emollient and moisturizing agent in cosmetics.[] Its waxy texture, low toxicity, and non-comedogenic properties are advantageous in these applications.[3]

Research Focus: A key area of research is to quantify its skin penetration, moisturizing efficacy, and its role as a delivery vehicle for other active pharmaceutical ingredients (APIs).

General Experimental Protocol: In Vitro Skin Permeation Study

-

Skin Preparation: Use excised human or animal skin, mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Application: Apply a defined amount of the topical formulation containing this compound to the skin surface in the donor compartment.

-

Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) maintained at 37°C and continuously stirred.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment for analysis.

-

Quantification: Analyze the concentration of this compound (and any co-formulated API) in the receptor fluid using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Calculate the cumulative amount of permeated substance versus time and determine the steady-state flux and permeability coefficient.

Pharmaceutical Sciences

In the pharmaceutical industry, this compound is suggested as an excipient, particularly in solid dosage forms like tablets and capsules.[3] Its high melting point and low toxicity make it a candidate for use in drug delivery systems.[3]

Research Focus: Investigations could focus on its role as a binder, lubricant, or matrix-forming agent in controlled-release formulations. Its compatibility with various APIs and its effect on drug dissolution and stability would be critical areas of study.

Polymer Chemistry

As a difunctional ester, this compound can serve as a monomer in polymerization reactions, particularly for the synthesis of biodegradable polyesters.[3] The resulting polymers could have applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. It may also be used as a plasticizer to improve the flexibility and processability of polymers.[]

Research Focus: Research in this area would involve the synthesis and characterization of novel polyesters derived from this compound. Key performance indicators would include molecular weight, thermal properties (glass transition and melting temperatures), mechanical strength, and biodegradation rate.

General Experimental Protocol: Polyester Synthesis via Polycondensation

-

Reactants: Charge a reaction vessel with this compound, a suitable diol (e.g., 1,4-butanediol), and a transesterification catalyst (e.g., titanium(IV) isopropoxide).

-

Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) and heat the mixture.

-

First Stage (Ester Interchange): Heat the reaction mixture under atmospheric pressure to a temperature sufficient to initiate the transesterification reaction, distilling off the methanol byproduct.

-

Second Stage (Polycondensation): Gradually apply a vacuum to the system while increasing the temperature to facilitate the removal of the diol and drive the polymerization towards higher molecular weights.

-

Termination and Isolation: Once the desired viscosity is reached, cool the reactor and isolate the resulting polyester.

-

Characterization: Characterize the polymer's molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and mechanical properties (Tensile Testing).

Industrial Lubricants

The high thermal stability and excellent lubricity of this compound make it a promising candidate as a lubricant additive.[3] It is particularly suggested for high-temperature applications where conventional lubricants may degrade.[3]

Research Focus: The primary research goal is to evaluate its performance as a lubricant base oil or additive. This includes assessing its effect on friction, wear, and thermal stability of lubricating formulations.

General Experimental Protocol: Lubricant Performance Evaluation

-

Formulation: Prepare lubricant formulations containing varying concentrations of this compound in a base oil.

-

Tribological Testing: Use a tribometer (e.g., a four-ball or pin-on-disk tester) to measure the coefficient of friction and wear scar diameter under controlled load, speed, and temperature conditions.

-

Thermal Stability Analysis: Employ thermogravimetric analysis (TGA) to determine the decomposition temperature of the lubricant formulations.

-

Viscosity Measurement: Measure the kinematic viscosity of the formulations at different temperatures using a viscometer.

-

Surface Analysis: After tribological testing, analyze the wear surfaces of the test specimens using techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to understand the wear mechanisms.

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance.[5][6] However, standard laboratory safety practices should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[6] Ensure adequate ventilation when handling the powder.[6]

Conclusion

This compound is a chemical compound with a range of potential applications stemming from its favorable physicochemical properties. While its use in cosmetics, pharmaceuticals, polymers, and lubricants is frequently cited, there is a notable absence of detailed, publicly available research quantifying its performance and biological effects in these areas. This guide provides a foundation of its known properties and synthesis, along with general experimental frameworks to encourage and facilitate further investigation. The opportunities for novel research into the synthesis of new biomaterials, the development of advanced drug delivery systems, and the formulation of high-performance industrial products based on this compound are substantial. Future studies are critical to substantiate its purported benefits and to fully realize its potential in these diverse fields.

References

An In-depth Technical Guide to the Biodegradability of Polymers Derived from Dimethyl Octadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing demand for sustainable and biocompatible materials has spurred significant research into biodegradable polymers. Long-chain aliphatic dicarboxylic acids, such as octadecanedioic acid, offer a versatile platform for the synthesis of polyesters, polyamides, and polyurethanes with tunable properties. This technical guide provides a comprehensive overview of the biodegradability of polymers synthesized from dimethyl octadecanedioate, focusing on the underlying mechanisms, experimental evaluation, and influencing factors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these materials in applications ranging from biomedical devices to controlled-release drug delivery systems.

The biodegradability of these polymers is primarily attributed to the presence of hydrolyzable ester, amide, or urethane (B1682113) linkages in their backbones, which are susceptible to enzymatic and microbial degradation.[1][2][3] The long aliphatic chain of octadecanedioic acid imparts hydrophobicity and flexibility to the resulting polymers, influencing their degradation rates and mechanical properties.[4][5]

Synthesis of Polymers from this compound

Polymers from this compound are typically synthesized through polycondensation reactions. For instance, polyesters are created by the reaction of this compound with a diol, polyamides are formed with a diamine, and polyurethanes with a diisocyanate.[3][6][7][8]

A notable example is the synthesis of the polyester (B1180765) PE-2,18, a polyethylene-like material, through the polycondensation of 1,18-dimethyl octadecanedioate and ethylene (B1197577) glycol.[9] The synthesis generally involves a two-stage melt polycondensation process. Initially, an esterification reaction is carried out at elevated temperatures, followed by a polycondensation step under high vacuum to increase the molecular weight of the polymer.[10]

Mechanisms of Biodegradation

The biodegradation of polymers derived from this compound is a complex process involving multiple stages, primarily driven by microbial activity. The general mechanism involves the colonization of the polymer surface by microorganisms, followed by the enzymatic cleavage of the polymer chains into smaller, water-soluble oligomers and monomers. These smaller molecules can then be assimilated by the microorganisms and utilized as a carbon and energy source, ultimately leading to mineralization into carbon dioxide, water, and biomass.[11][12]

Enzymatic Degradation

The key step in the biodegradation of these polyesters is the enzymatic hydrolysis of the ester bonds. This is primarily carried out by extracellular enzymes secreted by microorganisms, such as cutinases and lipases.[13][14] These enzymes are capable of hydrolyzing ester bonds, leading to a reduction in the polymer's molecular weight and the release of monomers and oligomers.[13] The degradation typically follows a surface erosion mechanism, where the enzymatic attack occurs preferentially on the surface of the polymer.[14]

The rate of enzymatic degradation is influenced by several factors, including the polymer's crystallinity, molecular weight, and the hydrophobicity of the degradation products.[4] For instance, polymers with lower crystallinity and lower melting points tend to have higher degradation rates due to the increased accessibility of the ester bonds to the enzymes.[4]

Microbial Degradation Signaling Pathway

While the specific signaling pathways for the degradation of polymers from this compound are not fully elucidated, a general understanding can be drawn from studies on other aliphatic polyesters. The presence of the polymer can induce the expression and secretion of degradative enzymes by microorganisms. This process is likely regulated by complex signaling networks within the microbial cells that sense the availability of the polymer as a potential substrate.

Caption: Generalized signaling pathway for microbial degradation of polyesters.

Quantitative Biodegradation Data

The biodegradability of polymers derived from this compound can be quantified using various standardized tests. The following tables summarize the available quantitative data for the polyester PE-2,18 and provide a comparative overview with other long-chain aliphatic polyesters.

Table 1: Biodegradation of PE-2,18 (Poly(ethylene octadecanedioate))

| Test Method | Conditions | Duration | Biodegradation (%) | Reference |

| Enzymatic Hydrolysis | ||||

| Humicola insolens cutinase | 37°C, pH 7.2 | ~4 days | Complete Hydrolysis | [9] |

| Thermomyces lanuginosus lipase | 37°C, pH 7.2 | ~6 days | Complete Hydrolysis | [9] |

| Aspergillus oryzae cutinase | 37°C, pH 7.2 | ~10 days | Complete Hydrolysis | [9] |

| Industrial Composting | ||||

| ISO 14855-1 | 58°C | 60 days | 96 ± 2 | [9] |

Table 2: Comparative Biodegradation Data of Long-Chain Aliphatic Polyesters

| Polymer | Monomers | Test Method | Duration | Biodegradation (%) | Reference |

| PE-2,18 | Ethylene glycol, 1,18-Octadecanedioic acid | ISO 14855-1 | 60 days | 96 | [9] |

| PE-4,18 | 1,4-Butanediol, 1,18-Octadecanedioic acid | Enzymatic Hydrolysis (HiC) | 19 days | ~63 (wt %) | [4] |

| PE-18,4 | 1,18-Octadecanediol, Adipic acid | Enzymatic Hydrolysis (HiC) | 19 days | <1 (wt %) | [4] |

| PBS | 1,4-Butanediol, Succinic acid | Soil Burial | 6 weeks | ~80 | [15] |

| PCL | ε-Caprolactone | Soil Burial | 3 weeks | ~95 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of polymer biodegradability. Below are outlines of key experimental protocols.

Synthesis of Poly(ethylene octadecanedioate) (PE-2,18)

This protocol is based on the synthesis of PE-2,18 as described in the literature.[9]

-

Reactants: 1,18-Dimethyl octadecanedioate and ethylene glycol.

-

Catalyst: Dibutyltin oxide.

-

Procedure:

-

The reactants and catalyst are charged into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.

-

The mixture is heated under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol (B129727) is distilled off.

-

After the initial transesterification, the temperature is further increased, and a high vacuum is applied to facilitate the polycondensation reaction and remove excess ethylene glycol.

-

The reaction is continued until the desired molecular weight is achieved, as monitored by the viscosity of the melt.

-

The resulting polymer is then cooled and collected.

-

Caption: General workflow for the synthesis of PE-2,18.

Enzymatic Hydrolysis Assay

This protocol provides a general method for assessing the enzymatic degradation of polyester films.[9][14]

-

Materials: Polyester film, purified enzymes (e.g., Humicola insolens cutinase, Thermomyces lanuginosus lipase), phosphate (B84403) buffer.

-

Procedure:

-

Polyester films of known weight and surface area are placed in vials.

-

A solution of the purified enzyme in phosphate buffer (e.g., pH 7.2) is added to each vial.

-

Control vials containing the polymer film in buffer without the enzyme are also prepared.

-

The vials are incubated at a constant temperature (e.g., 37°C) with gentle agitation.

-

Aliquots of the supernatant are taken at regular intervals for analysis.

-

The concentration of released monomers (e.g., ethylene glycol) is quantified using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[9][16]

-

At the end of the experiment, the remaining polymer films are washed, dried, and weighed to determine the mass loss.

-

Changes in the molecular weight of the polymer can be analyzed using Gel Permeation Chromatography (GPC).[17][18]

-

Controlled Composting Test (ISO 14855-1)

This protocol outlines the determination of aerobic biodegradability under controlled composting conditions.[9][19][20]

-

Inoculum: Mature, stabilized compost.

-

Test Setup: Composting vessels maintained at a constant temperature (58 ± 2°C) with controlled aeration and humidity.

-

Procedure:

-

The test polymer is mixed with the compost inoculum and placed in the composting vessels.

-

Blank vessels containing only the inoculum and reference vessels with a known biodegradable material (e.g., cellulose) are also prepared.

-

The vessels are aerated with carbon dioxide-free air.

-

The amount of CO₂ evolved from each vessel is measured over time using a suitable method (e.g., titration, gas chromatography, or an infrared analyzer).

-

The test is continued until the rate of CO₂ evolution from the test and reference vessels plateaus, typically for a maximum of 6 months.

-

The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ evolved from the test material to its theoretical maximum CO₂ production, which is determined from the carbon content of the polymer.

-

Caption: Workflow for controlled composting test (ISO 14855-1).

Aerobic Biodegradation in Soil (ASTM D5988)

This protocol determines the aerobic biodegradation of plastic materials in a soil environment.[11][13][21]

-

Inoculum: Natural, fertile soil.

-

Test Setup: Bioreactors containing the soil and test material, maintained at a constant temperature (20-28°C) and moisture content.

-

Procedure:

-

The test polymer is mixed with the soil and placed in the bioreactors.

-

Blank reactors with soil only and reference reactors with a biodegradable polymer (e.g., starch or cellulose) are set up.

-

The reactors are aerated with CO₂-free air.

-

The evolved CO₂ is trapped and quantified over time.

-

The test typically runs for up to 6 months.

-

The percentage of biodegradation is calculated based on the ratio of evolved CO₂ to the theoretical maximum.

-

Applications in Drug Development

The biodegradability and biocompatibility of polymers derived from this compound make them promising candidates for various applications in drug development. Their tunable degradation rates allow for the controlled release of therapeutic agents. These polymers can be formulated into microparticles, nanoparticles, or implants for sustained drug delivery.[6] The degradation products, being long-chain dicarboxylic acids and diols, are generally considered to have low toxicity.

Conclusion

Polymers derived from this compound represent a promising class of biodegradable materials with properties that can be tailored for specific applications. Their degradation is primarily driven by enzymatic hydrolysis of the ester, amide, or urethane linkages, a process that can be quantified using standardized testing protocols. Understanding the mechanisms of biodegradation and the factors that influence it is crucial for the rational design of these polymers for applications in drug delivery, tissue engineering, and other biomedical fields. Further research into the specific microbial pathways and the development of a broader range of these polymers will undoubtedly expand their potential in creating sustainable and biocompatible technologies.

References

- 1. Biodegradation of microbial and synthetic polyesters by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recycling and Degradation of Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fungal Communities Associated with Degradation of Polyester Polyurethane in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microbial Degradation of an Aliphatic Polyester with a High Melting Point, Poly(Tetramethylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.unibo.it [cris.unibo.it]

- 14. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]

- 15. Microbial degradation of polyurethane, polyester polyurethanes and polyether polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Polystyrene waste bacteria may break down polyester | Brunel University of London [brunel.ac.uk]

- 18. Effect of Polymer Properties on the Biodegradation of Polyurethane Microplastics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2024.sci-hub.cat [2024.sci-hub.cat]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Health and Safety of Dimethyl Octadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

Dimethyl octadecanedioate (CAS No. 1472-93-1) is a long-chain aliphatic diester. Its applications are primarily in industrial and scientific research, including its use as an intermediate in the synthesis of various chemicals and materials, such as biodegradable polymers. It also finds use as an emollient and consistency agent in cosmetics and as an excipient in pharmaceutical formulations due to its waxy texture, high melting point, and reported low toxicity.[1] This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to a research and drug development audience.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C20H38O4 | [2][3] |

| Molecular Weight | 342.51 g/mol | [2][3] |

| CAS Number | 1472-93-1 | [2][3] |

| Synonyms | Dimethyl 1,18-octadecanedioate, Octadecanedioic acid dimethyl ester | [2] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 60 °C | [5] |

| Boiling Point | 207 °C at 3 mmHg | [5] |

| Flash Point | 168.2 °C | [5] |

| Density | 0.936 g/cm³ (predicted) | [4] |

| Water Solubility | 616 ng/L at 20 °C | [5] |

| Vapor Pressure | 7.93E-06 mmHg at 25 °C | [5] |

Toxicological Information

A critical finding of a comprehensive literature review is the significant lack of specific toxicological data for this compound. Safety Data Sheets consistently report "no data available" for key toxicological endpoints.[2] This absence of data underscores the need for caution and adherence to good laboratory practices when handling this compound.

In the absence of direct data, an assessment of potential hazards can be informed by the toxicological profiles of analogous long-chain aliphatic diesters and their metabolites.

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound have been found in the public domain.[2] Generally, long-chain aliphatic esters are considered to have low acute toxicity.

Skin and Eye Irritation

There is no specific data on the skin or eye irritation potential of this compound.[2]

Sensitization

No data is available regarding the potential for this compound to cause skin or respiratory sensitization.[2]

Sub-chronic and Chronic Toxicity

No specific studies on the repeated dose toxicity of this compound were identified. A study on a fish oil concentrate containing very long-chain fatty acids (VLCFA) showed transient lipid accumulation in the kidneys and liver of rats at high doses in a 14-day study, but these effects were not observed in a 90-day study, suggesting an adaptive response. The No-Observed-Adverse-Effect Level (NOAEL) in the 90-day study was determined to be 1200 mg/kg body weight/day, indicating low chronic toxicity for these related compounds.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no data available on the mutagenic, carcinogenic, or reproductive toxicity of this compound.[2] Studies on some shorter-chain phthalate (B1215562) diesters have indicated potential reproductive and developmental effects in animal models.[6] However, direct extrapolation of these findings to this compound is not scientifically sound without specific data.

Potential Mechanism of Action

The toxicity of diesters can be mediated by their hydrolysis into corresponding monoesters and dicarboxylic acids. This process is often catalyzed by carboxylesterases. A study on a mixture of shorter-chain dibasic esters (dimethyl adipate, dimethyl glutarate, and dimethyl succinate) demonstrated that their cytotoxicity in rat nasal explants was a result of this enzymatic hydrolysis.[2] The resulting monoesters and diacids were found to be the cytotoxic agents. This suggests a potential toxicological pathway for this compound, should it undergo similar metabolic activation.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2] No hazard pictograms, signal words, or hazard statements are assigned.

Handling and Storage

Handling

-

Engineering Controls: Handle in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dusts are generated and exposure limits may be exceeded, a NIOSH-approved particulate respirator is recommended.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release

-

Personal Precautions: Avoid dust formation and contact with the substance. Use appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Not classified as flammable, but can burn at high temperatures.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature:

Method 1: Esterification of Octadecanedioic Acid

This method involves the direct esterification of octadecanedioic acid with methanol in the presence of an acid catalyst.

A detailed protocol can be found in the chemical literature.[7]

Method 2: Electrolytic Synthesis

An alternative method involves the electrolysis of the sodium or potassium salt of methyl hydrogen sebacate (B1225510) in methanol. This method is reported to produce a high-purity product with good yields. A detailed procedure is available in Organic Syntheses.[8]

Analytical Methods

Standard analytical techniques for the characterization and quantification of this compound include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of long-chain esters.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure.[8][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the ester carbonyl stretch.[8][11]

Conclusion

This compound is a long-chain aliphatic diester with a favorable safety profile based on the limited available data, being classified as non-hazardous under GHS. However, the significant lack of specific toxicological data for this compound necessitates a cautious approach to its handling. Researchers and drug development professionals should adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation. While the toxicological profile of analogous compounds suggests low acute and chronic toxicity, the potential for metabolic activation via hydrolysis to more active metabolites should be considered, particularly in biological systems. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Cytotoxicity of dibasic esters (DBE) metabolites in rat nasal explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1472-93-1 [m.chemicalbook.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 6. auctoresonline.org [auctoresonline.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C20H38O4 | CID 566760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. OCTADECANEDIOIC ACID(871-70-5) 13C NMR spectrum [chemicalbook.com]

- 11. This compound(1472-93-1) IR2 spectrum [chemicalbook.com]

Dimethyl Octadecanedioate: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl octadecanedioate, the dimethyl ester of octadecanedioic acid, is a long-chain aliphatic diester with growing interest in pharmaceutical and cosmetic applications due to its emollient and moisturizing properties.[] This technical guide provides an in-depth overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis. The information presented is intended to assist researchers and professionals in sourcing, handling, and utilizing this compound effectively in their development workflows.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered as a white to off-white crystalline powder. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| BOC Sciences | 1472-93-1 | C₂₀H₃₈O₄ | 342.51 | ≥98% |

| ChemicalBook | 1472-93-1 | C₂₀H₃₈O₄ | 342.51 | Not specified |

| Key Organics | 1472-93-1 | C₂₀H₃₈O₄ | 342.52 | >95% |

| MedchemExpress | 1472-93-1 | C₂₀H₃₈O₄ | 342.51 | Not specified |

| Fisher Scientific (TCI) | 1472-93-1 | C₂₀H₃₈O₄ | 342.52 | ≥96.0% (GC) |

Purity and Impurity Profile

The purity of commercially available this compound is generally high, with most suppliers guaranteeing a minimum purity of 95% to 98%.[][2] The most common analytical method for purity assessment cited by suppliers is Gas Chromatography (GC).

-

Residual Starting Materials: Unreacted octadecanedioic acid and methanol.

-

Mono-ester: Methyl hydrogen octadecanedioate.

-

Solvent Residues: Traces of solvents used during synthesis and purification (e.g., hexane, ethyl acetate).

-

By-products from side reactions.

A rigorous quality control process for incoming material should include analytical testing to confirm identity and purity and to quantify any significant impurities.

Experimental Protocols

This section details established and modern methods for the synthesis of this compound, along with a representative analytical protocol for purity determination.

Synthesis of this compound

This method involves the acid-catalyzed esterification of octadecanedioic acid with methanol.

Reaction Scheme:

Caption: GC-Based Analytical Workflow for Purity Assessment.

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis using Dimethyl Octadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic polyesters are a class of biodegradable and biocompatible polymers with significant potential in the pharmaceutical and biomedical fields. Their utility in drug delivery systems is attributed to their ability to form stable matrices for controlled release of therapeutic agents. Dimethyl octadecanedioate, a C18 long-chain dicarboxylic acid dimethyl ester, serves as a valuable monomer for the synthesis of these polyesters. The resulting polymers exhibit desirable properties such as hydrophobicity, high crystallinity, and tailored degradation kinetics, making them suitable for formulating various drug delivery vehicles, including nanoparticles and implants.[1][2][3]

This document provides detailed protocols for the synthesis of polyesters via polycondensation of this compound with various diols. It includes information on reaction conditions, catalysts, and characterization methods, along with tabulated data for easy reference.

Data Presentation

The following tables summarize the key parameters and resulting properties of polyesters synthesized from this compound.

Table 1: Reaction Parameters for Polyester (B1180765) Synthesis

| Parameter | Value | Reference |

| Monomers | ||

| Diester | This compound | [4] |

| Diol | Ethylene (B1197577) Glycol | [4] |

| 1,3-Propanediol | N/A | |

| 1,4-Butanediol | N/A | |

| Catalyst | ||

| Type | Dibutyltin (B87310) Oxide | [4] |

| Concentration | ~0.1 mol% | N/A |

| Reaction Conditions | ||

| Temperature | 180-220 °C | N/A |

| Time | 4-8 hours | N/A |

| Atmosphere | Inert (Nitrogen or Argon) | N/A |

N/A: Data not explicitly available in the searched literature, but represents typical conditions for this type of polymerization.

Table 2: Properties of Polyesters Derived from this compound